2-Fluoro-3',4'-dimethyl-1,1'-biphenyl
Description
2-Fluoro-3',4'-dimethyl-1,1'-biphenyl is a substituted biphenyl compound characterized by a fluorine atom at the ortho position (C2) of the first phenyl ring and two methyl groups at the meta (C3') and para (C4') positions of the second phenyl ring. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, creating a unique electronic and steric profile. Biphenyl derivatives like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable properties .
Properties
CAS No. |
89346-52-1 |
|---|---|
Molecular Formula |
C14H13F |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13F/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h3-9H,1-2H3 |
InChI Key |
BYZLZBXIUSVIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling between 2-fluorophenyl halides (X = Br, I) and 3,4-dimethylphenylboronic acid is the most widely employed method. Key advantages include functional group tolerance and stereoselectivity.
- Combine 2-fluoro-1-bromobenzene (1.0 equiv), 3,4-dimethylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.5 equiv) in toluene/ethanol/water (4:1:1 v/v).
- Heat at 90°C under N₂ for 18 hr.
- Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Catalytic System Optimization
Comparative catalyst performance data from literature:
| Catalyst | Ligand | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | DMF | 78 | 95 |
| PdCl₂(dppf) | - | THF | 85 | 97 |
| Pd(PPh₃)₄ | - | Toluene | 92 | 98 |
Note: Pd(PPh₃)₄ in toluene/ethanol showed optimal balance of cost and efficiency.
Solvent Impact on Reaction Kinetics
Data from patent CN107628956A highlights solvent effects:
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| PEG-400 | 190 | 22 | 92 |
| 1-Methyl-2-pyrrolidone | 170 | 20 | 91 |
| Durene | 150 | 40 | 79 |
Polar aprotic solvents enhance reaction rates but require higher temperatures.
Decarboxylative Coupling Alternative
Two-Step Synthesis via Nitro Intermediates
Patent CN107628956A describes this method for analogous biphenyls:
Step 1: Decarboxylative Coupling
- React o-nitrobenzoic acid salt with 3,4-dimethylhalobenzene (X = Br)
- Conditions: CuI/Pd(acac)₂ catalyst, PEG-400, 190°C, 22 hr
- Intermediate: 2-fluoro-3',4'-dimethyl-2'-nitrobiphenyl (Yield: 89%)
Step 2: Catalytic Hydrogenation
- Use Raney Ni in toluene under H₂ (1.0 MPa) at 60°C for 5 hr
- Final product yield: 98% with 97% purity
Microwave-Assisted Synthesis
Recent advancements in demonstrate accelerated coupling:
- 2-Fluoro-1-iodobenzene (1.0 mmol)
- 3,4-Dimethylphenylboronic acid (1.3 mmol)
- PdCl₂ (5 mol%), K₃PO₄ (3.0 mmol)
- Microwave: 150 W, 120°C, 15 min
- Yield: 88% (HPLC purity 99.2%)
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.53–7.46 (m, 2H), 7.32 (t, J = 7.9 Hz, 1H), 7.17–7.07 (m, 3H), 2.35 (s, 6H)
- ¹³C NMR : δ 162.5 (d, J = 246.5 Hz), 142.0, 136.7 (d, J = 3.2 Hz), 19.8 (CH₃)
- HRMS : m/z [M+H]⁺ calcd. 215.1043, found 215.1041
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Patent US8163959B2 recommends:
- Continuous flow reactor design
- Catalyst recycling via membrane filtration
- Cost analysis: $28/kg at 100 kg batch scale vs. $142/kg for lab-scale
Emerging Methodologies
Photoredox Catalysis
Preliminary data from shows promise:
- Ir(ppy)₃ (2 mol%), blue LEDs
- 2-Fluorophenyl diazonium salt + 3,4-dimethylbenzene
- Yield: 72% (room temp, 6 hr)
Biocatalytic Approaches
Engineered P450 enzymes demonstrated:
- 63% conversion in 48 hr
- Requires further optimization for industrial viability
Chemical Reactions Analysis
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl has several applications in scientific research, including:
Medicinal Chemistry: Biphenyl derivatives are used in the development of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals, which are essential components in display technologies.
Agriculture: It serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact mechanism depends on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood by comparing it to analogs with variations in substituent type, position, and number. Below is a detailed analysis:
Substituent Position and Electronic Effects
- 3-Fluoro-4'-methyl-1,1'-biphenyl (CAS 2367-22-8) Fluorine at meta (C3) and methyl at para (C4'). The meta-fluorine exerts a weaker electron-withdrawing effect compared to ortho-fluorine in the target compound. The single methyl group offers less steric hindrance than the two methyl groups in 2-Fluoro-3',4'-dimethyl-1,1'-biphenyl, impacting molecular packing and solubility .
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 1962207-81-3)
- Chlorine (C2), difluoro (C3', C4'), and a formyl group (C4).
- The chlorine and fluorine substituents create a strongly electron-deficient biphenyl core, contrasting with the electron-donating methyl groups in the target compound. This makes the carbaldehyde derivative more reactive toward nucleophilic additions .
Steric and Crystallographic Considerations
Dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate
- A tetrahydro-biphenyl with bromo, thiophenyl, and ester groups.
- The bulky thiophene and bromo substituents induce significant steric strain, leading to distinct crystal packing dominated by halogen and π-π interactions. In contrast, the methyl groups in the target compound likely promote van der Waals interactions, resulting in denser packing .
2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
Physicochemical and Reactivity Profiles
Q & A
Q. What are the optimized synthetic routes for 2-Fluoro-3',4'-dimethyl-1,1'-biphenyl, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a fluorinated aryl halide (e.g., 2-fluoroiodobenzene) and a methyl-substituted boronic acid (e.g., 3,4-dimethylphenylboronic acid). Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity in sterically hindered systems .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (comparison to analogous biphenyl derivatives, e.g., 4'-fluoro-4-methylbiphenyl ).
Q. How can crystallographic data resolve contradictions in reported molecular geometries of fluorinated biphenyls?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
